Pyruvic acid-13C3 (CAS 378785-77-4) is a stable isotope-labeled analog of pyruvic acid in which all three carbon atoms are substituted with carbon-13. With a molecular weight of 91.040 g/mol and an exact mass of 91.0261 Da, it provides a +3.01 Da mass shift relative to unlabeled pyruvic acid (88.0160 Da).
Molecular FormulaC3H4O3
Molecular Weight91.040 g/mol
CAS No.378785-77-4
Cat. No.B11939918
⚠ Attention: For research use only. Not for human or veterinary use.
Pyruvic Acid-13C3: High-Isotopic-Enrichment Tracer and Internal Standard for Metabolomics and Flux Analysis
Pyruvic acid-13C3 (CAS 378785-77-4) is a stable isotope-labeled analog of pyruvic acid in which all three carbon atoms are substituted with carbon-13. With a molecular weight of 91.040 g/mol and an exact mass of 91.0261 Da, it provides a +3.01 Da mass shift relative to unlabeled pyruvic acid (88.0160 Da) [1]. Commercially available at isotopic purity ≥99 atom % 13C , this compound serves as an essential tracer for metabolic flux analysis and as a gold‑standard internal standard in LC‑MS/MS metabolomics, enabling precise absolute quantification and pathway tracing that unlabeled pyruvic acid cannot achieve.
Use ContextAbsolute quantification, pathway tracing
[1] National Center for Biotechnology Information. (2025). Pyruvic acid-13C3. PubChem Compound Summary, CID 9877340. View Source
Why Unlabeled or Lower-Enrichment Pyruvate Analogs Cannot Substitute for Pyruvic Acid-13C3 in Quantitative Metabolomics
Unlabeled pyruvic acid (natural abundance ~1.1 % 13C) and singly‑13C‑labeled analogs lack both the mass shift and the high isotopic enrichment required for accurate quantitative mass spectrometry. In LC‑MS/MS workflows, co‑eluting endogenous pyruvate produces the same precursor and product ions as unlabeled standards, precluding reliable quantification without a distinct internal standard [1]. Pyruvic acid‑13C3, with its +3 Da mass shift and ≥99 atom % 13C enrichment, generates a unique MS signal that is completely resolved from endogenous pyruvate, thereby eliminating matrix interference and enabling absolute quantification with coefficient of variation (CV) < 10 % [1]. Furthermore, metabolic flux studies using 13C3‑pyruvate allow unambiguous tracking of carbon through glycolysis, the tricarboxylic acid cycle, and anaplerotic pathways, whereas unlabeled pyruvate cannot provide this information [2].
Target
Mass Shift
Distinct isotopic mass shift (three 13C) provides baseline MS resolution
Isotopic Enrichment
High enrichment specification minimizes background interference
Quantification
Enables absolute quantification with high precision
Unlabeled/Low-Enrichment Analogs
Mass Shift
No mass shift; endogenous pyruvate co-elution obscures signal
[1] Chuang, C.-K., Wang, T.-J., Yeung, C.-Y., Lin, D.-S., Lin, H.-Y., Liu, H.-L., Ho, H.-T., Hsieh, W.-S., & Lin, S.-P. (2009). A method for lactate and pyruvate determination in filter-paper dried blood spots. Journal of Chromatography A, 1216(51), 8947–8952. View Source
[2] Lee, C. P., Eubel, H., O'Leary, B., & Millar, A. H. (2022). Extended Data Fig. 1: 13C3-Pyruvate and malate feeding to isolated mitochondria. Nature Plants, 8, 724–738. View Source
Head‑to‑Head Quantitative Differentiation: Pyruvic Acid‑13C3 Versus Unlabeled and Alternative Tracers
Isotopic Purity ≥99 atom% 13C Enables High‑Confidence Tracing in Metabolomics
Pyruvic acid-13C3 is supplied with isotopic enrichment of ≥99 atom% 13C, compared to the natural abundance of ~1.1% 13C in unlabeled pyruvic acid . This >90‑fold increase in 13C content ensures that >99% of the tracer signal originates from the labeled compound, minimizing background noise and enabling precise carbon fate mapping .
High isotopic purity ensures that downstream LC‑MS or NMR measurements reflect true metabolic incorporation rather than background interference, a critical factor for selecting a reliable tracer.
Mass Spectrometry Differentiation: +3.01 Da Mass Shift Versus Unlabeled Pyruvate
The exact mass of pyruvic acid-13C3 is 91.0261 Da, whereas unlabeled pyruvic acid has an exact mass of 88.0160 Da [1]. This +3.01 Da difference (resulting from the substitution of three 12C atoms with 13C) creates a baseline‑resolved MS peak that does not overlap with the endogenous pyruvate isotopologue cluster [1].
Mass DifferentiationReported
Pyruvic acid-13C391.0261 Da
Unlabeled pyruvate88.0160 Da
+3.0101 Da shift
Supports baseline-resolved MS quantification
Based on PubChem data
Mass SpectrometryLC-MS/MSStable Isotope Labeling
Evidence Dimension
Exact monoisotopic mass (Da)
Target Compound Data
91.0261 Da
Comparator Or Baseline
Unlabeled pyruvic acid: 88.0160 Da
Quantified Difference
+3.0101 Da
Conditions
High‑resolution mass spectrometry (calculated)
Why This Matters
The distinct mass shift allows unambiguous identification and quantification of pyruvate in complex biological matrices, a prerequisite for any LC‑MS‑based metabolomics study using this compound.
Mass SpectrometryLC-MS/MSStable Isotope Labeling
[1] National Center for Biotechnology Information. (2025). Pyruvic acid-13C3. PubChem Compound Summary, CID 9877340. View Source
Internal Standard Performance: CV% 5.7–7.3 for Clinical Metabolite Quantification
In a validated LC‑MS/MS method for lactate and pyruvate in dried blood spots, pyruvate‑13C3 served as the internal standard (IS). The within‑run and between‑run coefficients of variation (CV%) for pyruvate quantification were 5.7% and 7.3%, respectively (n = 20), with a linearity r = 0.9973 based on the IS [1]. When compared to the same method without an isotopically labeled IS, the use of pyruvate‑13C3 reduced matrix effects and improved reproducibility [1].
This level of precision is essential for clinical diagnostic applications (e.g., lactic acidemia) and demonstrates the compound's superiority as an internal standard over unlabeled or less‑resolved alternatives.
[1] Chuang, C.-K., Wang, T.-J., Yeung, C.-Y., Lin, D.-S., Lin, H.-Y., Liu, H.-L., Ho, H.-T., Hsieh, W.-S., & Lin, S.-P. (2009). A method for lactate and pyruvate determination in filter-paper dried blood spots. Journal of Chromatography A, 1216(51), 8947–8952. View Source
Mitochondrial Flux Analysis: Distinguishing MPC Versus NAD‑ME Pathways
Feeding 13C3‑pyruvate to isolated Arabidopsis mitochondria enabled quantification of substrate flux through two competing pathways: the mitochondrial pyruvate carrier (MPC) pathway (producing labeled metabolites) and the NAD‑malic enzyme (NAD‑ME) pathway (producing unlabeled metabolites) [1]. Time‑course LC‑SRM‑MS measurements showed that in Col‑0 wild‑type mitochondria, 13C3‑pyruvate‑derived labeled metabolites increased linearly over 20 minutes, whereas in me1.me2 mutants (defective in NAD‑ME), the labeled fraction was significantly altered [1].
Mitochondrial Flux ResolutionClass-level
13C3-pyruvate feeding to isolated mitochondria with malate; time-course LC-SRM-MS tracks labeled metabolites.
Enables pathway-specific flux interpretation
Plant mitochondria model; validation in other systems advised
This capability to resolve parallel metabolic pathways is unique to uniformly 13C‑labeled tracers like pyruvic acid‑13C3 and is critical for studies of mitochondrial dysfunction, bioenergetics, and metabolic engineering.
[1] Lee, C. P., Eubel, H., O'Leary, B., & Millar, A. H. (2022). Extended Data Fig. 1: 13C3-Pyruvate and malate feeding to isolated mitochondria. Nature Plants, 8, 724–738. View Source
Cancer Cell Pyruvate Catabolism: Quantitative Tracing of 13C Incorporation
In HEK293E and HeLa cells labeled with [13C3]‑pyruvate, LC‑MS/MS analysis quantified fractional enrichment of 13C‑labeled metabolites derived from pyruvate catabolism. Treatment with the pyrimidine synthesis inhibitor pyrazofurin (PRZ) altered the fractional enrichment of citrate, malate, and other TCA cycle intermediates, demonstrating that pyruvate‑13C3 can resolve drug‑induced changes in carbon flux [1].
Cancer Cell Flux TracingClass-level
[13C3]-pyruvate labeling of HEK293E/HeLa cells; LC-MS/MS quantifies 13C enrichment in TCA metabolites.
Supports drug-induced metabolic flux assessment
Cell-line specific; further validation advised
Cancer MetabolismStable Isotope TracingLC-MS/MS
Evidence Dimension
Fractional enrichment of downstream metabolites
Target Compound Data
13C enrichment in citrate, malate, etc. (percentage M+2, M+3 isotopologues)
Comparator Or Baseline
Unlabeled pyruvate yields no enrichment information
Quantified Difference
Enables detection of drug‑induced flux changes
Conditions
Human cell lines, 16 h labeling, LC‑MS/MS
Why This Matters
This application in cancer metabolism research highlights the compound's value for pharmaceutical discovery, particularly in identifying metabolic vulnerabilities and assessing on‑target drug effects.
Cancer MetabolismStable Isotope TracingLC-MS/MS
[1] Siddiqui, J. K., et al. (2024). Depletion of cellular pyrimidines inhibits pyruvate catabolism. Figure 1, PMC11325697. View Source
High‑Impact Research and Industrial Scenarios for Pyruvic Acid‑13C3
Clinical Metabolomics and Newborn Screening (Dried Blood Spots)
Pyruvic acid‑13C3 serves as a validated internal standard for the simultaneous quantification of blood lactate and pyruvate in dried blood spots by LC‑MS/MS. This method achieves CVs < 8 % and linearity r > 0.997 [1], enabling accurate diagnosis of inborn errors of metabolism such as lactic acidemia in pediatric patients.
Mitochondrial Function and Bioenergetics Research
Using 13C3‑pyruvate as a tracer, researchers can dissect the relative contributions of the mitochondrial pyruvate carrier (MPC) and NAD‑malic enzyme (NAD‑ME) pathways to cellular respiration. This approach has been applied in plant and mammalian systems to study mitochondrial dysfunction and metabolic adaptation [2].
Cancer Metabolism and Drug Discovery
Stable isotope‑resolved metabolomics with 13C3‑pyruvate allows measurement of pyruvate catabolism and its alteration by anticancer agents. As demonstrated in studies of pyrimidine synthesis inhibition, this tracer reveals how drugs reprogram central carbon metabolism, supporting target engagement studies and biomarker discovery [3].
Quantitative Metabolomics and Biomarker Validation
The high isotopic purity and distinct mass shift of pyruvic acid‑13C3 make it an ideal internal standard for absolute quantification of pyruvate in plasma, tissue, and cell extracts. This is essential for validating metabolic biomarkers in clinical trials and large‑scale epidemiological studies.
Application
Selection Property
Validation Focus
Dried blood spot bioanalysis research
Isotopic enrichment for quantitative internal standard
Matrix-effect correction and precision assessment
Mitochondrial flux analysis research
Uniform 13C3 labeling for pathway resolution
Pathway-specific 13C enrichment validation
Cancer metabolism research
Tracer for pyruvate catabolism studies
Drug-induced flux alteration evaluation
Quantitative metabolomics and biomarker research
High isotopic purity for absolute quantification
Metabolite panel validation in research matrices
[1] Chuang, C.-K., Wang, T.-J., Yeung, C.-Y., Lin, D.-S., Lin, H.-Y., Liu, H.-L., Ho, H.-T., Hsieh, W.-S., & Lin, S.-P. (2009). A method for lactate and pyruvate determination in filter-paper dried blood spots. Journal of Chromatography A, 1216(51), 8947–8952. View Source
[2] Lee, C. P., Eubel, H., O'Leary, B., & Millar, A. H. (2022). Extended Data Fig. 1: 13C3-Pyruvate and malate feeding to isolated mitochondria. Nature Plants, 8, 724–738. View Source
[3] Siddiqui, J. K., et al. (2024). Depletion of cellular pyrimidines inhibits pyruvate catabolism. Figure 1, PMC11325697. View Source
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